

# Spectroscopic Validation of 3,3-Dimethoxypropanenitrile: A Comparative Purity and Identity Guide

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## Compound of Interest

Compound Name: **3,3-Dimethoxypropanenitrile**

Cat. No.: **B1201781**

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This guide provides a comprehensive spectroscopic validation of **3,3-Dimethoxypropanenitrile**, a key intermediate in pharmaceutical and fine chemical synthesis. [1][2] Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents a comparative analysis of spectroscopic data to confirm the purity and identity of the compound. The guide compares the spectral features of **3,3-Dimethoxypropanenitrile** with potential precursors and related compounds, such as acrylonitrile and 3-methoxypropionitrile, to aid in the identification of potential impurities.

## Executive Summary

The identity and purity of **3,3-Dimethoxypropanenitrile** can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide provides reference data and methodologies for these techniques, establishing a benchmark for quality control and assurance in research and manufacturing environments.

## Spectroscopic Analysis: Comparative Data

The following tables summarize the key spectroscopic data for **3,3-Dimethoxypropanenitrile** and two common related substances, 3-Methoxypropionitrile and Acrylonitrile. This comparative data is essential for identifying the target compound and distinguishing it from potential impurities.

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data**

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3,3-Dimethoxypropanenitrile				
~4.6	~4.6	Triplet	1H	CH
~3.4	~3.4	Singlet	6H	2 x OCH <sub>3</sub>
~2.6	~2.6	Doublet	2H	CH <sub>2</sub>
3-Methoxypropionitrile	3.60	Triplet	2H	OCH <sub>2</sub>
3.41	3.41	Singlet	3H	OCH <sub>3</sub>
2.61	2.61	Triplet	2H	CH <sub>2</sub> CN
Acrylonitrile	6.24	Doublet of Doublets	1H	=CH (trans to CN)
6.11	6.11	Doublet of Doublets	1H	=CH (cis to CN)
5.69	5.69	Doublet of Doublets	1H	=CH <sub>2</sub>

## **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data**

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
3,3-Dimethoxypropanenitrile[3]	~117	CN
~101	CH	
~54	2 x OCH <sub>3</sub>	
~25	CH <sub>2</sub>	
3-Methoxypropionitrile	117.9	CN
68.4	OCH <sub>2</sub>	
58.6	OCH <sub>3</sub>	
17.3	CH <sub>2</sub> CN	
Acrylonitrile	117.1	CN
107.1	=CH <sub>2</sub>	
137.9	=CH	

## Fourier-Transform Infrared (FTIR) Spectroscopy Data

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
3,3-Dimethoxypropanenitrile	~2950-2850	C-H stretch (alkane)
~2250	C≡N stretch	
~1100-1050	C-O stretch (acetal)	
3-Methoxypropionitrile[4]	2930, 2880, 2830	C-H stretch (alkane)
2250	C≡N stretch	
1120	C-O stretch	
Acrylonitrile[5]	3100-3000	C-H stretch (alkene)
2230	C≡N stretch	
1609	C=C stretch	
960	=C-H bend	

## Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3,3-Dimethoxypropanenitrile	115 [M] <sup>+</sup>	84 [M-OCH <sub>3</sub> ] <sup>+</sup> , 75 [CH(OCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
3-Methoxypropionitrile[6]	85 [M] <sup>+</sup>	54 [M-OCH <sub>3</sub> ] <sup>+</sup> , 45 [CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>
Acrylonitrile[7]	53 [M] <sup>+</sup>	52 [M-H] <sup>+</sup> , 26 [CN] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a standard for reproducible and accurate analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: -2 to 12 ppm.
  - Acquisition Time: 3-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-32, depending on sample concentration.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse program.

- Spectral Width: 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- Instrumentation: Utilize a standard FTIR spectrometer.
- Data Acquisition:
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.
  - Background: Collect a background spectrum of the clean KBr plates or empty ATR crystal prior to sample analysis.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

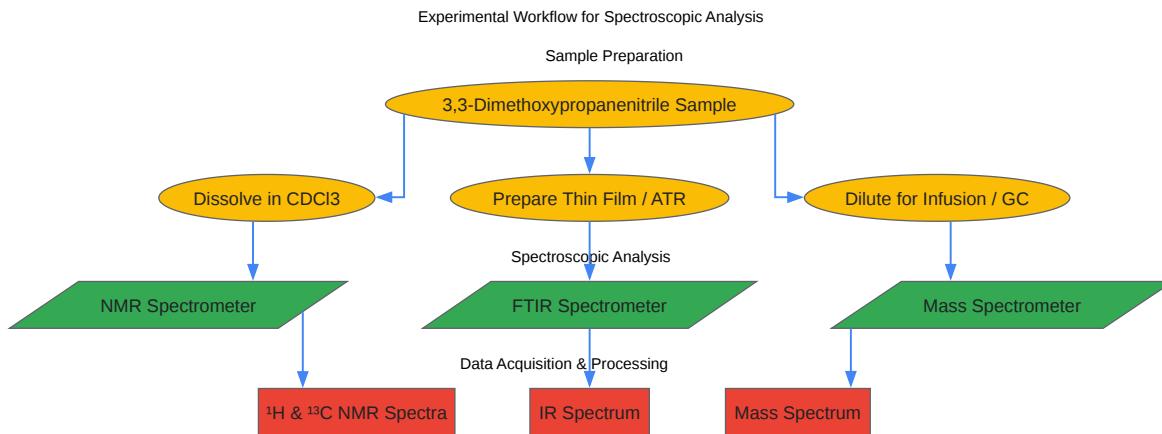
## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

- Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
- Data Acquisition:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 10 to 200.
  - Ion Source Temperature: 200-250 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

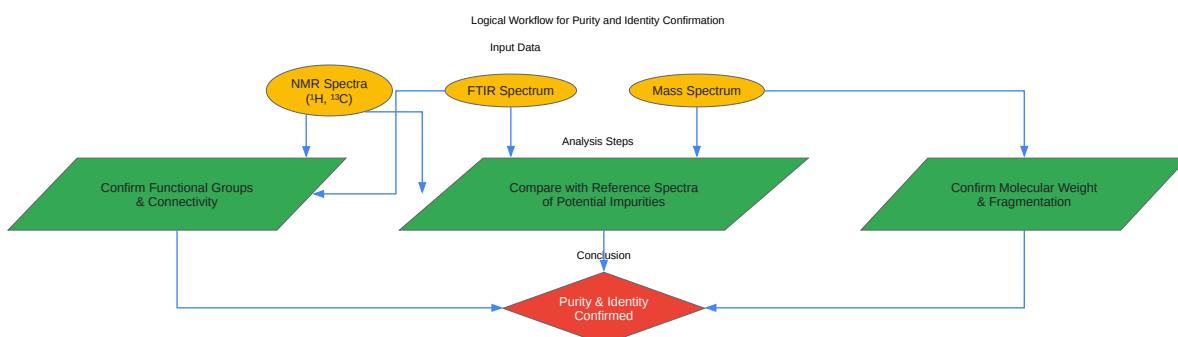
## Visualization of Analytical Workflows

To further clarify the experimental and logical processes, the following diagrams have been generated.



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Caption: Experimental workflow for the spectroscopic analysis of **3,3-Dimethoxypropanenitrile**.



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